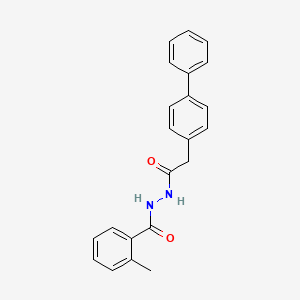![molecular formula C18H21NO2 B5876916 4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5876916.png)
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as EMEA or 4-EMEA. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 4-EMEA is not fully understood. However, it is believed to act by modulating the activity of several neurotransmitter systems. The compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine. It also binds to the serotonin transporter and norepinephrine transporter, leading to the inhibition of their reuptake. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to their enhanced activity.
Biochemical and Physiological Effects
4-EMEA has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. The compound has also been shown to inhibit the growth of various cancer cell lines, indicating its potential as an antitumor agent. Additionally, 4-EMEA has been shown to modulate the activity of several neurotransmitter systems, leading to its potential use in the treatment of various neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-EMEA in lab experiments is its relatively simple synthesis method. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using 4-EMEA is its limited solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
Several future directions for the study of 4-EMEA can be identified. One potential area of research is the development of new drugs based on the structure of 4-EMEA. The compound's potential as an antitumor agent also warrants further investigation. Additionally, the exact mechanism of action of 4-EMEA needs to be elucidated further to fully understand its pharmacological properties. Finally, the use of 4-EMEA in the treatment of various neuropsychiatric disorders, including depression and anxiety, also requires further investigation.
Conclusion
In conclusion, 4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its simple synthesis method, stability, and pharmacological properties make it an attractive candidate for further research. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-EMEA involves the reaction of 4-methoxyphenethylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-EMEA. The synthesis method is relatively straightforward and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
4-EMEA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. The compound has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make 4-EMEA a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14-4-8-16(9-5-14)18(20)19-13-12-15-6-10-17(21-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZTAOUDDQJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)
![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)



![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)


![N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5876939.png)